molecular formula C16H13NO4 B4195329 Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate

Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate

Cat. No.: B4195329
M. Wt: 283.28 g/mol
InChI Key: URZQPSFYWSLUKN-UHFFFAOYSA-N
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Description

Methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate is a complex organic compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities, while furan derivatives are often used in various chemical syntheses. This compound’s unique structure makes it a subject of interest in both synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate typically involves the Vilsmeier-Haack reaction, which is used to formylate indole derivatives . The reaction conditions often include the use of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3-position of the indole ring. The resulting 3-formylindole is then coupled with a furan derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The indole and furan rings can participate in electrophilic substitution reactions due to their electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Methyl 5-[(3-carboxy-1H-indol-1-yl)methyl]-2-furoate.

    Reduction: Methyl 5-[(3-hydroxymethyl-1H-indol-1-yl)methyl]-2-furoate.

    Substitution: Various substituted indole and furan derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate is not fully understood. it is believed to interact with various molecular targets due to its indole and furan moieties. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways . The formyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(3-formyl-1H-indol-1-yl)methyl]-2-furoate is unique due to its combination of indole and furan rings, which are both known for their significant biological activities. This dual functionality makes it a versatile compound for various applications in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-16(19)15-7-6-12(21-15)9-17-8-11(10-18)13-4-2-3-5-14(13)17/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZQPSFYWSLUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate
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Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate
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Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate
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Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate
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Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate
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Methyl 5-[(3-formylindol-1-yl)methyl]furan-2-carboxylate

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